molecular formula C8H13BrO2 B3258067 Ethyl 1-bromocyclopentanecarboxylate CAS No. 30038-94-9

Ethyl 1-bromocyclopentanecarboxylate

Cat. No.: B3258067
CAS No.: 30038-94-9
M. Wt: 221.09 g/mol
InChI Key: HKNNXQUAMZHIER-UHFFFAOYSA-N
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Description

Ethyl 1-bromocyclopentanecarboxylate is an organic compound with the molecular formula C8H13BrO2. It is a pale-yellow to yellow-brown liquid with a molecular weight of 221.09 g/mol. This compound is known for its utility in various chemical reactions and scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Cyclopentanecarboxylic Acid: this compound can be synthesized by the bromination of cyclopentanecarboxylic acid followed by esterification. The reaction involves treating cyclopentanecarboxylic acid with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), to introduce the bromine atom at the 1-position.

  • Esterification: The resulting 1-bromocyclopentanecarboxylic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of ethyl cyclopentanecarboxylate.

  • Substitution: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typical reagents.

  • Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclopentanecarboxylic acid, cyclopentanone, and cyclopentanoic acid derivatives.

  • Reduction: Ethyl cyclopentanecarboxylate.

  • Substitution: Various substituted cyclopentanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-bromocyclopentanecarboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme mechanisms and biochemical pathways.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

Ethyl 1-bromocyclopentanecarboxylate is similar to other bromo-esters, such as ethyl 1-bromocyclopropanecarboxylate and ethyl 1-bromocyclohexanecarboxylate. its unique cyclopentane ring structure imparts distinct chemical properties and reactivity compared to these compounds. The cyclopentane ring provides a more rigid structure, which can influence the outcome of chemical reactions and the biological activity of the compound.

Comparison with Similar Compounds

  • Ethyl 1-bromocyclopropanecarboxylate

  • Ethyl 1-bromocyclohexanecarboxylate

  • Ethyl 1-bromocyclobutanecarboxylate

Properties

IUPAC Name

ethyl 1-bromocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNNXQUAMZHIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571139
Record name Ethyl 1-bromocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30038-94-9
Record name Ethyl 1-bromocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-bromocyclopentane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

DMF (a few drops) was added to a mixture of 1-bromocyclopentane-carboxylic acid (23.9 g, 124 mmol) and oxalyl chloride (11.6 mL, 130 mmol) in 250 mL of CH2Cl2. The mixture was stirred at ambient temperature for 2 h. After removing the low-boiling solvents in vacuo, ethanol (50 mL) was added to the residue followed by the addition of N,N-diisopropylethylamine (22.7 mL, 130 mmol). The mixture was stirred at ambient temperature for 20 min. After removing the low-boiling solvents in vacuo, the residue was partitioned between diethyl ether and water. The organic portion was washed with water and brine, and conc. in vacuo. The crude product was filtered through a plug of silica gel using 0 to 10% EtOAc in hexanes as the eluant. The title compound was obtained as a pale oil.
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-bromocyclopentanecarboxylic acid (5.1 g) in ethanol (40 ml) containing concentrated sulphuric acid (10 drops) was refluxed for 4 hours. The solvent was removed by evaporation and the residual oil was partitioned between ether (50 ml) and 2N sodium carbonate (30 ml).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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